Cas no 880885-37-0 (Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)-)

Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- 化学的及び物理的性質
名前と識別子
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- Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)-
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Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH016968-50mg |
880885-37-0 | 50mg |
¥1340.60 | 2023-09-15 |
Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- 関連文献
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Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)-に関する追加情報
Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)-, identified by its CAS number 880885-37-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This heterocyclic aromatic amide exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The presence of multiple functional groups, including an amino group, a methoxy group, and a pyrazole moiety, makes this compound a versatile intermediate for synthesizing complex molecules with therapeutic properties.
The< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- molecule has been extensively studied for its role in the development of novel pharmaceutical agents. The pyrazole ring, a five-membered heterocycle with nitrogen atoms, is known for its broad spectrum of biological activities. In particular, derivatives of pyrazole have shown promise in the treatment of various diseases, including infectious disorders, inflammation, and cancer. The incorporation of the pyrazole moiety into< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- enhances its pharmacological potential by improving binding affinity to biological targets.
Recent advancements in synthetic chemistry have enabled the efficient preparation of< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- through multi-step reactions involving condensation and cyclization processes. These synthetic routes have been optimized to maximize yield and purity, making the compound more accessible for further research. The methoxy group in the molecule contributes to its stability and solubility, facilitating its use in various chemical reactions and formulations.
The< strong>pyrazol-1-yl substituent in< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- is particularly noteworthy due to its ability to modulate biological pathways. Studies have demonstrated that pyrazole derivatives can interact with enzymes and receptors in ways that exhibit anti-inflammatory, antimicrobial, and antitumor effects. For instance, certain pyrazole-based compounds have been found to inhibit the activity of kinases, which are critical enzymes involved in cell signaling pathways associated with cancer progression.
In the realm of drug discovery, the< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- scaffold has been utilized to design molecules that target specific disease pathways. Researchers have leveraged its structural features to develop inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammation and pain management. Additionally, the compound's ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders.
The< strong>amino group in< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- provides a site for further functionalization, allowing chemists to attach other pharmacophores or modify its properties for specific applications. This flexibility has led to the development of a diverse library of derivatives with tailored biological activities. For example, amine-functionalized pyrazole compounds have been explored as precursors for antiviral agents due to their ability to interfere with viral replication mechanisms.
The< strong>methoxy group, another key feature of this compound, influences its electronic properties and reactivity. It can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. Moreover, the methoxy group can be oxidized or reduced under specific conditions, providing additional synthetic handles for modifying the molecule's structure.
Recent studies have highlighted the importance of< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-yl)- in developing next-generation therapeutics. Researchers have reported its use as a key intermediate in synthesizing small molecules that exhibit potent activity against resistant strains of bacteria. This underscores the compound's potential as a building block for combating antibiotic-resistant infections.
The compound's structural complexity also makes it an attractive candidate for material science applications. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. These complexes have shown promise in facilitating various organic transformations under mild conditions.
In conclusion,< strong>Benzonitrile, 2-amino-4-methoxy-6-(1H-pyrazol-1-y)-l--
is a multifaceted compound with significant implications in pharmaceutical and chemical research. Its unique structural features and versatile reactivity make it a valuable tool for developing innovative drugs and materials. As research continues to uncover new applications for this compound,, it is likely that< strong>Benzonitrile, 2-amino-4-methoxy-6(1H-pyra]l-l](-ethyl-en))-
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